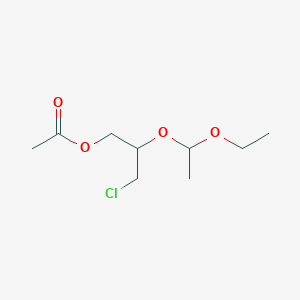

3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-2-(1-ethoxyethoxy)propyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVMWAZUQCLBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC(COC(=O)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It consolidates available data on its structure, properties, synthesis, and analytical characterization. While experimental data for some properties of this specific molecule are not widely published, this guide synthesizes known information and provides expert analysis based on analogous structures and foundational chemical principles.

Introduction and Strategic Importance

This compound is a functionalized organic molecule of interest in multistep synthetic pathways. Its structure combines a reactive chloropropyl group, an acetate ester, and an ethoxyethoxy acetal. This unique combination of functional groups makes it a versatile building block, particularly in pharmaceutical synthesis where controlled, sequential reactions are paramount.

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The ethoxyethoxy group serves as a protecting group for the secondary alcohol, allowing for selective reactions at other sites of the molecule.[1] Such protecting group strategies are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

Structural and General Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 85328-35-4 | [1][2] |

| Molecular Formula | C₉H₁₇ClO₄ | [1][2] |

| Molecular Weight | 224.68 g/mol | [1][2] |

| Appearance | Expected to be a colorless liquid | Analogous Compounds |

| Purity | Commercially available at ≥98% | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Predicted Physical Properties

While experimental values are not available, computational models and comparison with structurally similar compounds allow for the prediction of key physical properties. For instance, the boiling point is expected to be significantly higher than that of simpler chloropropanols due to the increased molecular weight and presence of the ester and acetal groups. The compound is likely soluble in a range of organic solvents.

Synthesis and Reaction Mechanisms

A definitive, published protocol for the synthesis of this compound is not widely available. However, a logical and efficient synthetic route can be devised from its precursor, 3-chloro-1,2-propanediol. This synthesis involves two key transformations: the protection of one of the hydroxyl groups as an acetal, followed by the acetylation of the remaining hydroxyl group.

Synthesis of the Precursor: 3-Chloro-1,2-propanediol

The starting material, 3-chloro-1,2-propanediol, is a readily available commodity chemical. It is commonly synthesized through the hydrolysis of epichlorohydrin or the chlorination of glycerol.[3] One established method involves passing gaseous hydrogen chloride through a mixture of glycerol and glacial acetic acid at elevated temperatures (105-110° C).[4]

Proposed Synthetic Pathway for this compound

The proposed synthesis involves a two-step process starting from 3-chloro-1,2-propanediol.

Step 1: Acetal Protection of the Secondary Hydroxyl Group

The selective protection of the secondary hydroxyl group of 3-chloro-1,2-propanediol can be achieved by reaction with ethyl vinyl ether in the presence of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). This reaction forms the ethoxyethoxy acetal preferentially at the more sterically accessible secondary alcohol.

Step 2: Acetylation of the Primary Hydroxyl Group

The remaining primary hydroxyl group is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization

Comprehensive analytical data is crucial for the unambiguous identification and quality control of this compound. While a complete set of experimental spectra is not publicly available, we can predict the expected spectral features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. Key expected signals include:

-

A triplet corresponding to the methyl protons of the ethoxy group.

-

A quartet for the methylene protons of the ethoxy group.

-

A quartet for the methine proton of the acetal.

-

A doublet for the methyl protons of the acetal.

-

A singlet for the methyl protons of the acetate group.

-

Complex multiplets for the protons of the chloropropyl backbone.

-

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts can be predicted based on the functional groups present. For example, the carbonyl carbon of the ester group is expected to appear in the range of 170-185 ppm, while the carbons bonded to oxygen will be in the 50-80 ppm range.[5]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M+). A characteristic feature would be the presence of an M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[6] Common fragmentation patterns would likely involve the loss of the ethoxy group, the acetate group, and the chloromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands of its functional groups. Key expected peaks include:

-

A strong C=O stretching vibration from the ester group, typically around 1740 cm⁻¹.

-

C-O stretching vibrations from the ester and ether linkages in the fingerprint region (1000-1300 cm⁻¹).

-

C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹.

-

A C-Cl stretching vibration, which is typically weaker and found in the lower frequency region of the fingerprint region.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound in drug development lies in its role as a versatile intermediate. The presence of the acetal protecting group allows for nucleophilic substitution reactions at the primary carbon bearing the chlorine atom without interference from the secondary hydroxyl group.

A potential application workflow is illustrated below:

Caption: A generalized workflow for the use of this compound in multi-step synthesis.

This strategic approach is particularly valuable in the synthesis of chiral drugs, where maintaining the stereochemical integrity of chiral centers is critical. The development of chiral versions of this compound would be of significant interest for the asymmetric synthesis of complex pharmaceutical agents.

Safety and Handling

Based on the GHS information for this compound, it is classified as harmful if swallowed (H302).[1] Standard laboratory safety protocols should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. While a complete experimental dataset for its physicochemical properties is not yet available in the public domain, this guide provides a robust framework based on its known characteristics and the properties of analogous compounds. Further research into its synthesis, reactivity, and applications is warranted and will undoubtedly contribute to the advancement of complex molecule synthesis.

References

- Google Patents. CN109867587B - Preparation method of 3-chloro-1,2-propanediol.

-

Doc Brown's Chemistry. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram. Available from: [Link]

-

PrepChem.com. Preparation of 3-chloro-1,2-propanediol. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 85328-35-4|this compound|BLD Pharm [bldpharm.com]

- 3. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Utility of 3-Chloro-2-(1-ethoxyethoxy)propyl Acetate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the intricate landscape of pharmaceutical development, the strategic use of specialized intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 3-Chloro-2-(1-ethoxyethoxy)propyl acetate (CAS No. 85328-35-4) emerges as a significant, albeit niche, building block, particularly in the synthesis of chiral molecules and antiviral agents.[1][2] Its unique structural features, combining a reactive chloromethyl group, a selectively cleavable acetal protecting group, and an acetate moiety, offer medicinal chemists a versatile tool for multi-step synthetic strategies. This guide provides an in-depth technical overview of its chemical properties, synthesis, applications in drug development, analytical characterization, and safe handling protocols, grounded in established scientific principles and field-proven insights.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The molecule's characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 85328-35-4 | [3] |

| Molecular Formula | C₉H₁₇ClO₄ | [3] |

| Molecular Weight | 224.68 g/mol | [3] |

| Purity | ≥98% (typical commercial grade) | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [3] |

| LogP | 1.556 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 7 | [3] |

The presence of both ether and ester functionalities contributes to its moderate polarity, influencing its solubility and chromatographic behavior. The absence of hydrogen bond donors is a key feature, impacting its reactivity and interaction with other molecules.

Synthesis and Manufacturing: A Multi-Step Approach

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 3-chloro-1,2-propanediol. The synthetic strategy hinges on the selective protection of one hydroxyl group, followed by acetylation of the remaining hydroxyl group.

Step 1: Synthesis of the Precursor, 3-chloro-1,2-propanediol

The primary industrial synthesis of 3-chloro-1,2-propanediol involves the hydrolysis of epichlorohydrin. This reaction is typically acid-catalyzed and requires careful control of temperature and pH to minimize the formation of byproducts.

Experimental Protocol: Hydrolysis of Epichlorohydrin

-

Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a temperature probe is charged with deionized water.

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is added to the water.

-

Epichlorohydrin Addition: Epichlorohydrin is added dropwise to the acidic solution while maintaining a controlled temperature, typically between 70-90°C. The exothermic nature of the reaction necessitates efficient cooling.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to ensure the complete consumption of epichlorohydrin.

-

Neutralization and Workup: Upon completion, the reaction mixture is neutralized with a base, such as sodium hydroxide. The resulting solution is then subjected to distillation under reduced pressure to isolate the 3-chloro-1,2-propanediol.

Step 2: Selective Protection of the Diol

The key transformation to introduce the ethoxyethoxy group involves the acid-catalyzed reaction of 3-chloro-1,2-propanediol with ethyl vinyl ether. This reaction forms a hemiacetal intermediate which then reacts with another molecule of the alcohol to form the acetal. This protection strategy is favored due to the mild conditions required for both its introduction and subsequent removal.

Step 3: Acetylation

The final step is the acetylation of the remaining free hydroxyl group. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the final product, this compound.

The overall synthetic workflow can be visualized as follows:

The Pivotal Role in Drug Development

The utility of this compound in drug development stems from its identity as a chiral synthon and a versatile intermediate.[4][5] The presence of a chlorine atom provides a reactive handle for nucleophilic substitution reactions, a cornerstone of many API syntheses.[2]

Application in the Synthesis of Antiviral Nucleoside Analogues

Nucleoside analogues are a critical class of antiviral drugs that function by inhibiting viral replication.[1][6] The synthesis of these complex molecules often requires the use of chiral building blocks to construct the modified sugar moiety. This compound, particularly its chiral forms, serves as a valuable precursor for these sugar mimics. The ethoxyethoxy group acts as a protecting group for the hydroxyl functionality, allowing for selective modifications at other positions of the molecule.[7] Following the construction of the core structure, the protecting group can be readily removed under mild acidic conditions to reveal the free hydroxyl group for further functionalization or to yield the final API.

While the direct application of this compound in the synthesis of a specific, named blockbuster drug is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of a broad range of nucleoside and nucleotide analogues investigated for the treatment of various viral infections, including those caused by HIV, hepatitis B and C, and herpes viruses.[1][6][8]

Potential Role in the Synthesis of L-Carnitine

The precursor, (R)-3-chloro-1,2-propanediol, is a known starting material for the synthesis of L-carnitine, a compound essential for fatty acid metabolism.[4][5] A patented synthetic route involves the reaction of (R)-3-chloro-1,2-propanediol with triethyl orthoacetate to form a cyclic intermediate, which is then further processed.[5] This reaction is analogous to the formation of the ethoxyethoxy group, suggesting that this compound could potentially be employed in alternative synthetic strategies for L-carnitine and its derivatives.

The logical relationship of its application in drug synthesis can be depicted as:

Analytical Characterization: Ensuring Quality and Purity

Robust analytical methods are essential to confirm the identity and purity of this compound, ensuring its suitability for use in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[9] It allows for the separation of the target compound from starting materials, byproducts, and residual solvents, while the mass spectrometer provides structural information for identification.

Illustrative GC-MS Protocol

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Oven Program: A temperature gradient program is used to ensure good separation, for example, starting at 50°C and ramping up to 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from m/z 40 to 300.

-

-

Data Analysis: The retention time of the main peak is compared to that of a reference standard. The mass spectrum is analyzed for characteristic fragment ions to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

-

Chloromethyl Protons (CH₂Cl): A doublet of doublets or a multiplet in the region of 3.6-3.8 ppm.

-

Protons on the Propyl Backbone (CHO and CH₂O): Multiplets in the range of 3.5-4.2 ppm.

-

Ethoxy Protons (OCH₂CH₃): A quartet around 3.5-3.7 ppm and a triplet around 1.2 ppm.

-

Ethoxy Acetal Proton (CH): A quartet around 4.7-4.9 ppm.

-

Ethoxy Acetal Methyl Proton (CH₃): A doublet around 1.3 ppm.

-

Acetyl Protons (COCH₃): A singlet around 2.1 ppm.

Predicted ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A peak around 170 ppm.

-

Acetal Carbon (OCHO): A peak in the region of 98-102 ppm.

-

Carbons of the Propyl Backbone (CHO, CH₂O, CH₂Cl): Peaks in the range of 45-75 ppm.

-

Ethoxy Carbons (OCH₂CH₃): Peaks around 60-65 ppm and 15 ppm.

-

Acetyl Methyl Carbon (COCH₃): A peak around 21 ppm.

NMR data for the precursor, 3-chloro-1,2-propanediol, is available and serves as a useful reference for assigning the signals of the propyl backbone.[10][11]

Safety and Handling: A Precautionary Approach

As with all chlorinated organic compounds, proper safety precautions must be observed when handling this compound. While a specific, detailed safety data sheet (SDS) for this compound is not universally available, the hazards can be inferred from its structural components and data for related compounds.

Potential Hazards:

-

Toxicity: Chlorinated hydrocarbons can be toxic if ingested, inhaled, or absorbed through the skin.

-

Irritation: The compound may be irritating to the skin, eyes, and respiratory system.

-

Environmental Hazards: Halogenated organic compounds should be disposed of responsibly to prevent environmental contamination.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a valuable and versatile intermediate for the pharmaceutical industry. Its carefully designed structure provides a stable yet readily deprotectable hydroxyl group, a reactive chlorine handle for nucleophilic substitution, and a chiral center that can be exploited in asymmetric synthesis. While its application in the synthesis of specific blockbuster drugs may not be widely publicized, its utility in the development of antiviral nucleoside analogues and other complex chiral molecules is clear. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe implementation in drug discovery and development programs, ultimately contributing to the advancement of therapeutic options for a range of diseases.

References

- Li, X., Yang, Y.-X., Wang, W., Hu, B.-t., Xue, H. M., Zhang, T., & Zhang, X. fei. (2011). Asymmetric synthesis of L-carnitine from (R)-3-chloro-1,2-propanediol. Chinese Chemical Letters, 22(7), 765–767.

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). Retrieved January 23, 2026, from [Link]

- Mehellou, Y., & De Clercq, E. (2020). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 11(1), 16-32.

-

ResearchGate. (n.d.). (a) Two-step synthesis to produce 2-alkyaryl acetates[7]; (b) one-pot... Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). GC chromatogram for acetate derivative (propyl-acetate). a Total ion... Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Di(ethylene glycol) vinyl ether: a highly efficient deactivating reagent for olefin metathesis catalysts. Retrieved January 23, 2026, from [Link]

- Parvathaneni, V., Kulkarni, A. D., Muth, A., & Gupta, V. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 446–479.

- Eyer, L., Nougairède, A., Uhl, S., & Touret, F. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 662.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 23, 2026, from [Link]

- Mashimo, M., & Mashima, R. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Biotechnology for Biofuels, 9(1), 189.

-

PubChem. (n.d.). 3-Chloro-1,2-propanediol. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material.

-

Li, X., Yang, Y.-X., Wang, W., Hu, B.-t., Xue, H. M., Zhang, T., & Zhang, X. fei. (2011). Asymmetric synthesis of L-carnitine from (R)-3-chloro-1,2-propanediol. Semantic Scholar. Retrieved from [Link]

- Neef, C., Trog, M., & Schiller, J. (2016). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 21(11), 1438.

- Amblard, F., Coats, S. J., & Schinazi, R. F. (2018). Addressing the selectivity and toxicity of antiviral nucleosides. Chemical Research in Toxicology, 31(3), 139-153.

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.

-

JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved January 23, 2026, from [Link]

-

Automated Topology Builder. (n.d.). (R)-3-Chloro-1,2-propanediol. Retrieved January 23, 2026, from [Link]

-

Knowde. (n.d.). Industrial Uses of Chloromethyl Ethyl Ether. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE.

-

ResearchGate. (n.d.). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.

-

YouTube. (2020, May 23). Protection of 1, 2- & 1, 3-Diols. Retrieved from [Link]

-

Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,1‐dialkoxyalkyl alkane‐ and arene‐carboxylates. Part II. Synthesis of dialkoxymethyl esters and of 2‐acetoxy‐1,3‐dioxolanes. Retrieved January 23, 2026, from [Link]

- Kowalska, M., & Dudziak, M. (2018). GC-MS determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 11(3), 117-122.

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of L-carnitine.

- Shavrin, A. S., & Zhidkova, O. B. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 23(15), 8129.

- Eyer, L., Nougairède, A., Uhl, S., & Touret, F. (2021). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Research, 189, 105058.

-

ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved January 23, 2026, from [Link]

- Costa, J. L., Guedes, R. C., & Afonso, C. M. (2023). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 11(4), 361.

Sources

- 1. Prodrug strategies in developing antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101838212A - Method for synthesizing L-carnitine by using (R)-(-)-3-chlorine-1,2-propylene glycol as chiral initiative raw material - Google Patents [patents.google.com]

- 6. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

Deconstructing Complexity: A Technical Guide to the IUPAC Nomenclature of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the precise language of organic chemistry, the unambiguous naming of molecules is paramount for effective scientific communication and discovery. This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound commonly known as 3-Chloro-2-(1-ethoxyethoxy)propyl acetate. By dissecting its structural components and applying the hierarchical rules of IUPAC nomenclature, we will systematically derive the correct and formal name for this multifaceted molecule. This document serves as a reference for researchers, scientists, and professionals in drug development, offering clarity on the principles of naming complex organic structures.

Introduction to IUPAC Nomenclature: The Foundation of Chemical Communication

The IUPAC system of nomenclature provides a standardized and systematic method for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This system is essential for avoiding ambiguity in scientific literature, patents, and regulatory submissions. The naming process for a complex molecule involves identifying the principal functional group, determining the parent hydrocarbon chain, and systematically naming and numbering all substituents.

For molecules with multiple functional groups, a defined order of precedence is used to determine the principal group, which dictates the suffix of the name.[1][2][3] All other functional groups are then treated as substituents and are designated with prefixes.[1][3]

Structural Analysis of this compound

To determine the correct IUPAC name, we must first deconstruct the molecule into its constituent functional groups and its carbon skeleton. The common name "this compound" suggests the presence of several key features:

-

An acetate group: This indicates an ester derived from acetic acid.

-

A propyl chain: A three-carbon chain forms the backbone of the alcohol portion of the ester.

-

A chloro substituent: A chlorine atom is attached to the propyl chain.

-

An ethoxyethoxy group: This is a more complex substituent, an acetal, attached to the propyl chain.

Chemical databases confirm the molecular formula as C₉H₁₇ClO₄ and provide a SMILES string of CCOC(C)OC(CCl)COC(=O)C, which allows for the visualization of the molecular structure.[4][5]

Systematic IUPAC Name Derivation

The derivation of the IUPAC name follows a logical, step-by-step process grounded in the established rules of nomenclature.

Identification of the Principal Functional Group

The molecule contains an ester, an ether (within the acetal), and a halide. According to IUPAC priority rules, the ester functional group takes precedence over ethers and alkyl halides.[1][2] Therefore, the molecule will be named as an ester.

Naming the Ester: The "Alkyl Alkanoate" Format

Esters are systematically named with the format "alkyl alkanoate".[6][7][8]

-

The Alkyl Group: This part of the name comes from the alcohol component of the ester. In this case, the alcohol portion is the substituted propyl group.

-

The Alkanoate Group: This part comes from the carboxylic acid component. Here, it is derived from acetic acid, so the suffix will be "acetate" or "ethanoate". "Acetate" is a commonly accepted trivial name within IUPAC nomenclature, while "ethanoate" is the systematic name.[9]

Defining and Numbering the Parent Chain

The parent chain is the part of the molecule attached to the carbonyl group of the ester. In this case, it is the acetyl group (-C(=O)CH₃).

The alcohol-derived portion is a substituted propyl group. We number this chain starting from the carbon atom bonded to the ester oxygen.

Identifying and Naming the Substituents

Based on the numbering of the propyl chain, we can identify the substituents:

-

At position 3 , there is a chloro group.

-

At position 2 , there is a complex substituent: 1-ethoxyethoxy . This group is an acetal, and it is named as a substituted alkoxy group. The "ethoxy" part is attached to the first carbon of the "ethoxy" chain.

Assembling the Final IUPAC Name

Following the "alkyl alkanoate" format, we first name the complex alkyl group, listing its substituents alphabetically.

-

The parent alkyl chain is "propyl".

-

The substituents on the propyl chain are "3-chloro" and "2-(1-ethoxyethoxy)".

-

Alphabetizing the substituents (chloro before ethoxyethoxy), the full name of the alkyl group is: 3-chloro-2-(1-ethoxyethoxy)propyl .

-

The alkanoate part is acetate .

Combining these parts, the full, correct IUPAC name is:

This compound

A fully systematic alternative using "ethanoate" would be:

3-chloro-2-(1-ethoxyethoxy)propyl ethanoate

The name provided in the topic is indeed the correct IUPAC name. A similar naming convention is seen for a related structure in the PubChem database, [3-chloro-2-(oxan-2-yloxy)propyl] acetate.[10]

Experimental Protocols: Not Applicable

As this guide focuses on the theoretical principles of chemical nomenclature, experimental protocols for synthesis or analysis are not directly relevant to the core topic.

Visualization of the Naming Logic

The following diagrams illustrate the molecular structure and the logical workflow for determining the IUPAC name.

Molecular Structure and Numbering

Caption: Workflow for the systematic IUPAC naming of the compound.

Conclusion

The systematic application of IUPAC nomenclature rules confirms that This compound is the correct name for the specified molecule. This process involves a hierarchical approach: identifying the principal functional group (ester), naming the parent alkanoate (acetate), and systematically numbering and naming the substituted alkyl group (3-chloro-2-(1-ethoxyethoxy)propyl). A thorough understanding of these principles is indispensable for scientists in research and development, ensuring precision and clarity in the global chemical discourse.

References

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

-

Wikipedia. (n.d.). Propyl acetate. [Link]

-

PubChem. (n.d.). 3-Chloro-2-tetrahydropyranyloxy-1-propyl acetate. [Link]

-

The Organic Chemistry Tutor. (2016). Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems. [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. [Link]

-

Chemistry LibreTexts. (2020). Functional Group Order of Precedence For Organic Nomenclature. [Link]

-

The Organic Chemistry Tutor. (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Ethers. [Link]

-

Thompson Rivers University. (n.d.). 4.5 naming of esters. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 85328-35-4|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. oit.edu [oit.edu]

- 9. Propyl acetate - Wikipedia [en.wikipedia.org]

- 10. 3-Chloro-2-tetrahydropyranyloxy-1-propyl acetate | C10H17ClO4 | CID 19048416 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate: An In-depth Technical Guide

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. 3-Chloro-2-(1-ethoxyethoxy)propyl acetate, a key chemical intermediate, presents a unique combination of functional groups—a chloroalkane, an acetal, and an ester. This guide provides an in-depth analysis of its spectral data, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple presentation of data, delving into the rationale behind experimental choices and the interpretation of the resulting spectra, thereby providing a robust framework for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the hydrogen environments within a molecule. The predicted ¹H NMR spectrum of this compound offers a detailed map of its proton structure.

Predicted ¹H NMR Data

| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| a | 4.70 | Quartet | 1H | O-CH(CH₃)-O |

| b | 4.20 - 4.35 | Multiplet | 2H | O-CH₂-CH |

| c | 4.05 - 4.15 | Multiplet | 1H | CH₂-CH-O |

| d | 3.65 - 3.80 | Multiplet | 2H | CH₂-Cl |

| e | 3.50 - 3.65 | Multiplet | 2H | O-CH₂-CH₃ |

| f | 2.05 | Singlet | 3H | C(=O)-CH₃ |

| g | 1.25 | Doublet | 3H | O-CH(CH₃)-O |

| h | 1.18 | Triplet | 3H | O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are influenced by the electronegativity of nearby atoms and the overall electronic environment.[1]

-

Signal a (4.70 ppm): This quartet corresponds to the proton on the acetal methine group (-O-CH(CH₃)-O-). Its downfield shift is due to the deshielding effect of the two adjacent oxygen atoms. The quartet splitting pattern arises from coupling with the three protons of the adjacent methyl group (g).

-

Signals b and c (4.20 - 4.35 ppm and 4.05 - 4.15 ppm): These complex multiplets are assigned to the protons of the propyl backbone. The protons on the carbon bearing the acetate group (b) are expected to be the most downfield in this group due to the electron-withdrawing nature of the ester. The proton on the carbon adjacent to the acetal oxygen (c) is also shifted downfield. The complexity of these signals is due to diastereotopicity and mutual coupling, as well as coupling to the adjacent protons.

-

Signal d (3.65 - 3.80 ppm): This multiplet is assigned to the protons on the carbon bonded to the chlorine atom. The electronegative chlorine atom causes a significant downfield shift.

-

Signal e (3.50 - 3.65 ppm): This multiplet represents the methylene protons of the ethoxy group. These protons are deshielded by the adjacent oxygen atom.

-

Signal f (2.05 ppm): The sharp singlet is characteristic of the methyl protons of the acetate group. The absence of adjacent protons results in a singlet.

-

Signal g (1.25 ppm): This doublet is assigned to the methyl protons of the acetal group, coupled to the single methine proton (a).

-

Signal h (1.18 ppm): The triplet is characteristic of the terminal methyl protons of the ethoxy group, coupled to the adjacent methylene protons (e).

Experimental Protocol for ¹H NMR Acquisition

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[2][3][4][5][6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar aprotic nature of the analyte, deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are appropriate choices.[7][8][9] Ensure the sample is completely dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[3][4][5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure adequate data acquisition for good resolution.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate for routine ¹H NMR.

-

Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

-

Diagram of the ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon environment.

Predicted ¹³C NMR Data

| Signal | Chemical Shift (ppm, predicted) | Assignment |

| 1 | 170.5 | C =O |

| 2 | 100.0 | O-C H(CH₃)-O |

| 3 | 75.0 | CH₂-C H-O |

| 4 | 68.0 | O-C H₂-CH |

| 5 | 61.0 | O-C H₂-CH₃ |

| 6 | 45.0 | C H₂-Cl |

| 7 | 21.0 | C(=O)-C H₃ |

| 8 | 20.0 | O-CH(C H₃)-O |

| 9 | 15.0 | O-CH₂-C H₃ |

Interpretation of the ¹³C NMR Spectrum

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom.

-

Signal 1 (170.5 ppm): This downfield signal is characteristic of the carbonyl carbon of the ester group.

-

Signal 2 (100.0 ppm): The signal for the acetal methine carbon is found in the typical range for such carbons, deshielded by two oxygen atoms.

-

Signals 3 and 4 (75.0 and 68.0 ppm): These signals correspond to the carbons of the propyl backbone that are bonded to oxygen.

-

Signal 5 (61.0 ppm): This signal is assigned to the methylene carbon of the ethoxy group.

-

Signal 6 (45.0 ppm): The carbon atom attached to the chlorine atom appears at this chemical shift, influenced by the electronegativity of the halogen.

-

Signal 7 (21.0 ppm): This upfield signal is characteristic of the methyl carbon of the acetate group.

-

Signal 8 (20.0 ppm): The methyl carbon of the acetal group appears in this region.

-

Signal 9 (15.0 ppm): The most upfield signal corresponds to the terminal methyl carbon of the ethoxy group.

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus. The same deuterated solvents as for ¹H NMR can be used.

-

Instrumentation: A high-field NMR spectrometer is advantageous.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets.

-

Spectral Width: A wider spectral width (e.g., 0-220 ppm) is necessary to encompass all carbon signals.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons, although none are present in this molecule.

-

Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹, predicted) | Intensity | Vibration | Functional Group |

| 2975 - 2850 | Medium-Strong | C-H stretch | Alkanes |

| 1745 | Strong | C=O stretch | Ester |

| 1240 | Strong | C-O stretch | Ester |

| 1150 - 1050 | Strong, multiple bands | C-O-C stretch | Acetal, Ether |

| 750 - 650 | Medium-Strong | C-Cl stretch | Chloroalkane |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the ester and acetal groups.

-

C-H Stretching (2975 - 2850 cm⁻¹): These bands are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the molecule.

-

C=O Stretching (1745 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group in the ester functionality.[12]

-

C-O Stretching (1240 cm⁻¹ and 1150 - 1050 cm⁻¹): The ester C-O stretch is expected around 1240 cm⁻¹. The acetal and ether C-O-C stretches will give rise to several strong bands in the 1150-1050 cm⁻¹ region, often referred to as the "fingerprint region" for these functional groups.[12]

-

C-Cl Stretching (750 - 650 cm⁻¹): The presence of the chloroalkane group is indicated by an absorption band in this region.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples with minimal preparation.[13][14][15]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the ATR-FTIR Analysis Workflow

Caption: Proposed fragmentation of this compound.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The compound is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or via a direct insertion probe. As the compound is a liquid, GC-MS is a suitable method.

-

Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺). [16]3. Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, from the detailed proton and carbon environments revealed by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. This in-depth guide serves as a valuable resource for scientists and researchers, enabling the confident identification and quality assessment of this important chemical intermediate in various stages of research and development.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Becalski, A., Lau, B. P. Y., Lewis, D., & Seaman, S. W. (2015). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. Journal of Agricultural and Food Chemistry, 63(3), 954-960.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Kasprzyk-Hordern, B., Dinsdale, R., & Guwy, A. J. (2020).

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2016). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]

-

Hulet, R. (2021). 17c: Advanced IR analysis [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared: Interpretation. Retrieved from [Link]

-

Khan Academy. (n.d.). Complex splitting [Video]. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part II. Retrieved from [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Nanalysis. (n.d.). NMR-HANDS-ON PROTOCOLS –ACQUISITION. Retrieved from [Link]

-

Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Dr. Anaji. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement [Video]. YouTube. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

-

CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

CHIMIA. (2000). Application of Special FTIR ATR Techniques for Quantitative Structural Analysis of Thin Surface Layers. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

- 5. Video: ¹H NMR: Complex Splitting [jove.com]

- 6. nmr-bio.com [nmr-bio.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. calpaclab.com [calpaclab.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. agilent.com [agilent.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. youtube.com [youtube.com]

3-Chloro-2-(1-ethoxyethoxy)propyl acetate physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 85328-35-4) is a halogenated acetal ester of significant interest as a potential intermediate in pharmaceutical and fine chemical synthesis. Its unique combination of a reactive chloropropyl group, a protective ethoxyethoxy moiety, and an acetate functional group makes it a versatile building block. This guide provides a comprehensive overview of its known and predicted physical properties, offering a critical resource for scientists working with this compound. Due to the limited availability of experimentally determined data in public literature, this document synthesizes information from chemical supplier databases, computational predictions, and comparative analysis of analogous structures to provide a robust profile.

Chemical Identity and Structure

A thorough understanding of a molecule's physical and chemical behavior begins with its precise identification and structure.

Nomenclature and Identifiers

-

Systematic Name: this compound

-

SMILES: CCOC(C)OC(CCl)COC(=O)C[1]

Molecular Structure

The structure of this compound features a central propyl chain. The C1 position is esterified with an acetate group, the C2 hydroxyl group is protected as an ethoxyethyl acetal, and the C3 position is substituted with a chlorine atom. This acetal protecting group is notable for its stability under basic conditions and its lability under mild acidic conditions, a key feature for its utility in multi-step synthesis.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Direct experimental data for many physical properties of this compound are not widely published. The following table consolidates available information, including computationally predicted values, which are essential for practical handling and reaction planning.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Weight | 224.68 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid) | Inferred from analogous structures |

| Purity (Typical) | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 44.76 Ų | [1] (Computational) |

| LogP (Octanol-Water Partition Coefficient) | 1.556 | [1] (Computational) |

| Hydrogen Bond Acceptors | 4 | [1] (Computational) |

| Hydrogen Bond Donors | 0 | [1] (Computational) |

| Rotatable Bonds | 7 | [1] (Computational) |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Interpretation and Significance for Researchers

-

LogP: The predicted LogP of 1.556 suggests that the compound is moderately lipophilic. This has implications for its solubility, indicating better solubility in organic solvents than in water. For drug development professionals, this value is a key parameter in predicting pharmacokinetic properties (ADME).

-

TPSA: A TPSA of 44.76 Ų is relatively low, which often correlates with good cell membrane permeability. This is another critical factor in the early stages of drug design.

-

Hydrogen Bonding: With four hydrogen bond acceptors and no donors, this molecule can interact with protic solvents and biological macromolecules through hydrogen bonding.

-

Rotatable Bonds: The presence of seven rotatable bonds suggests a high degree of conformational flexibility, which can be important for its interaction with enzyme active sites or receptors.

Predicted Physical Properties and Comparison with Analogs

In the absence of direct experimental data, we can estimate key physical properties by examining structurally similar compounds. This comparative approach provides a practical baseline for experimental design.

Table 2: Comparison of Physical Properties with Analogous Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Propyl acetate | 102.13 | 102 | 0.89[3] |

| 3-Chloropropyl acetate | 136.58 | 80-81 @ 30 mmHg | 1.111 @ 25°C |

| Ethoxy Propyl Acetate | 146.18 | 153-160 | 0.941[4] |

| 3-Chloro-2-oxopropyl acetate | 150.56 | 112-114 @ 16 Torr | 1.28[5] |

| This compound | 224.68 | Predicted: >200 | Predicted: ~1.1-1.2 |

Rationale for Predictions

-

Boiling Point: The introduction of a chlorine atom and an ethoxyethoxy group significantly increases the molecular weight and polarity compared to propyl acetate. The boiling point is therefore expected to be substantially higher. Given that ethoxy propyl acetate boils around 153-160°C[4], and considering the higher molecular weight of our target compound, a boiling point well above 200°C at atmospheric pressure is a reasonable estimation.

-

Density: Halogenated organic compounds are typically denser than their non-halogenated counterparts. 3-Chloropropyl acetate has a density of 1.111 g/mL. It is plausible that this compound will have a similar or slightly higher density, likely in the range of 1.1 to 1.2 g/cm³.

-

Solubility: Based on its structure and predicted LogP value, this compound is expected to be miscible with a wide range of common organic solvents such as alcohols, ethers, ketones, and esters. Its solubility in water is likely to be low.

Spectroscopic Data (Predicted)

While experimental spectra are not publicly available, an understanding of the expected spectroscopic signatures is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers (in the propyl chain and the acetal group), which would lead to diastereomers and potentially complex splitting patterns. Key expected signals include:

-

A singlet for the acetate methyl protons (~2.0-2.2 ppm).

-

Multiplets for the propyl chain protons.

-

Signals for the ethoxy group (a quartet and a triplet).

-

A quartet for the methine proton of the acetal.

-

A doublet for the methyl group of the acetal.

¹³C NMR Spectroscopy

The carbon NMR spectrum should show nine distinct signals corresponding to each carbon atom in the molecule. Key expected chemical shifts include:

-

A signal for the carbonyl carbon of the acetate group (~170 ppm).

-

Signals for the carbons bonded to oxygen in the 60-80 ppm range.

-

A signal for the carbon bonded to chlorine (~40-50 ppm).

-

Signals for the aliphatic carbons at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions of the functional groups:

-

A strong C=O stretch from the ester at ~1740-1750 cm⁻¹.

-

C-O stretching bands in the 1000-1300 cm⁻¹ region.

-

C-Cl stretching, which may be observed in the fingerprint region.

Mass Spectrometry

In mass spectrometry (electron ionization), the molecular ion peak may be weak or absent. Characteristic fragmentation patterns would likely involve the loss of the acetate group, the ethoxy group, and cleavage of the propyl chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature for fragments containing the chlorine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) is not widely available, some hazard information can be gleaned from supplier data and analogous compounds.

-

GHS Hazard Statements: At least one supplier indicates H302: Harmful if swallowed[1].

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)[1].

-

General Precautions: As with any chlorinated organic compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Potential Applications in Drug Development and Synthesis

The molecular architecture of this compound suggests its primary utility as a synthetic intermediate.

Caption: Potential synthetic pathways utilizing this compound.

The presence of the chlorine atom at the C3 position makes it a good electrophile for nucleophilic substitution reactions. The acetal protecting group at C2 allows for selective reactions at other parts of the molecule. After the desired modifications, the protecting group can be easily removed under mild acidic conditions to reveal the diol functionality, which can be further functionalized. This strategic protection and activation make it a valuable precursor for chiral building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Conclusion

This compound is a promising, albeit not extensively characterized, chemical intermediate. This guide has compiled the available structural and computational data, and provided reasoned estimations for its key physical properties based on analogous compounds. For researchers and drug development professionals, this information serves as a foundational resource for safely handling this compound and strategically incorporating it into synthetic workflows. Further experimental validation of the predicted properties is highly encouraged to refine our understanding of this versatile molecule.

References

-

Redox. Safety Data Sheet Ethoxy Propyl Acetate (EPA). [Link]

-

PubChem. 3-Chloro-2-tetrahydropyranyloxy-1-propyl acetate. [Link]

-

Wikipedia. Propyl acetate. [Link]

-

ChemBK. 3-chloro-2-oxopropyl acetate. [Link]

Sources

An In-Depth Technical Guide to the Ethoxyethyl (EE) Acetal as a Protecting Group for Alcohols

Abstract

In the landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection and application of protecting groups are paramount.[1] A protecting group must be introduced efficiently and selectively, remain robust through various transformations, and be removed under mild conditions that preserve the integrity of the often-complex molecular architecture.[2] This guide provides a comprehensive technical overview of the 1-ethoxyethyl (EE) group, an acetal-based protecting group for alcohols. We will delve into the mechanistic underpinnings of its formation and cleavage, provide detailed, field-proven protocols, and analyze its stability profile in comparison to other common alcohol protecting groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the EE group in their synthetic strategies.

Introduction: The Role of the Ethoxyethyl (EE) Group in Modern Synthesis

The protection of hydroxyl functionalities is a frequent necessity in organic synthesis to prevent their undesired participation in reactions targeting other parts of a molecule.[3] Alcohols, being both weakly acidic and nucleophilic, can interfere with a wide array of reagents, including organometallics, hydrides, and strong bases.[4] While numerous alcohol protecting groups exist, they are broadly categorized into classes such as silyl ethers, ethers, and acetals, each with distinct stability profiles and deprotection methods.[5]

The ethoxyethyl (EE) group belongs to the acetal class, which is characterized by its stability in neutral to strongly basic environments and its lability under acidic conditions.[6][7] It is formed by the reaction of an alcohol with an enol ether, typically (2-Ethoxyethyl) vinyl ether. The EE group serves as a valuable alternative to other common acetal protecting groups like tetrahydropyranyl (THP) and methoxymethyl (MOM), offering a nuanced stability profile that can be exploited for selective deprotection strategies.

A significant consideration when using the EE group, similar to the THP group, is the introduction of a new stereocenter at the acetal carbon upon reaction with a chiral alcohol, leading to a mixture of diastereomers.[8] This can complicate purification and spectral analysis. However, in many applications, this is a manageable drawback, and the EE group's unique reactivity and ease of use make it a powerful tool in the synthetic chemist's arsenal.

Mechanism of Protection and Deprotection

The chemistry of the EE group is governed by the principles of acetal formation and hydrolysis. The reactions are acid-catalyzed and reversible.

Protection of Alcohols

The protection of an alcohol with (2-ethoxyethyl) vinyl ether is an acid-catalyzed addition reaction.[9] The mechanism, illustrated below, involves the protonation of the vinyl ether to generate a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this electrophilic species to form a protonated acetal. Subsequent deprotonation yields the stable ethoxyethyl ether.[9]

Caption: Mechanism of EE Protection of an Alcohol.

Deprotection of EE-Protected Alcohols

Deprotection is the reverse of the protection mechanism, involving acid-catalyzed hydrolysis of the acetal.[9] The ether oxygen is protonated, creating a good leaving group. Cleavage of the C-O bond results in the formation of the parent alcohol and a resonance-stabilized carbocation, which is then quenched by water. The resulting hemiacetal is unstable and equilibrates to acetaldehyde and ethanol.[9]

Caption: Mechanism of Acid-Catalyzed EE Deprotection.

Experimental Protocols

The following protocols are provided as a guide for the protection and deprotection of alcohols using the ethoxyethyl group. Optimization may be required for specific substrates.

Protocol for the Protection of a Primary Alcohol

This procedure is a general method for the formation of an EE ether from a primary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Materials:

-

Primary Alcohol (1.0 equiv)

-

(2-Ethoxyethyl) vinyl ether (1.5-2.0 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add (2-ethoxyethyl) vinyl ether to the solution.

-

Add PPTS to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol for the Deprotection of an EE-Protected Alcohol

This protocol describes a mild deprotection using acetic acid in a THF/water solvent system.[9]

Materials:

-

EE-protected alcohol (1.0 equiv)

-

Acetic Acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the EE-protected alcohol in a mixture of THF and 20% aqueous acetic acid (e.g., a 1:1 mixture).[9]

-

Stir the reaction mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).[9]

-

Combine the organic layers and wash with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected alcohol.[9]

-

Purify by flash column chromatography if necessary.

| Substrate | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | Benzyl 1-ethoxyethyl ether | PPTS | CH₂Cl₂ | 2 | 95 |

| Cyclohexanol | Cyclohexyl 1-ethoxyethyl ether | PPTS | CH₂Cl₂ | 3 | 92 |

| Geraniol | Geranyl 1-ethoxyethyl ether | PPTS | CH₂Cl₂ | 2.5 | 94 |

| d-Glucal | 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol-2-O-(1-ethoxyethyl) ether | PPTS | CH₂Cl₂ | 4 | 90 |

Table adapted from data presented in BenchChem Application Notes.[9]

Stability and Orthogonality

The utility of a protecting group is defined by its stability profile. The EE group is stable to a wide range of conditions, making it a versatile choice in many synthetic contexts.

-

Stable to:

-

Labile to:

-

Acidic conditions (protic and Lewis acids).[9]

-

This stability profile allows for an orthogonal strategy in complex syntheses.[4] For example, an EE group can be selectively removed in the presence of silyl ethers (e.g., TBDMS, TIPS), which are typically cleaved with fluoride ions, or benzyl ethers, which are removed by hydrogenolysis.

Comparative Acid Lability

Within the family of acetal protecting groups, there are subtle but synthetically useful differences in their lability towards acid. The general order of increasing stability to acid-catalyzed hydrolysis is:

MOM < EE < THP

The ethoxyethyl ether is more readily cleaved by acidic hydrolysis than the THP ether.[10] This allows for the selective deprotection of an EE ether in the presence of a THP ether under carefully controlled acidic conditions. The methoxymethyl (MOM) ether is generally more stable than both EE and THP ethers.[2]

Strategic Applications in Complex Synthesis

The specific reactivity of the EE group has been leveraged in numerous total syntheses of complex molecules.

Synthesis of Prostaglandin Analogs

In the synthesis of prostaglandin analogs such as latanoprost, the EE group has been used to protect hydroxyl groups at the C9 and C11 positions.[9] This allows for selective modifications, such as Wittig or Horner-Wadsworth-Emmons olefinations, to be carried out on other parts of the molecule without affecting the sensitive hydroxyl groups. The EE groups are then removed under mild acidic conditions in a late-stage deprotection step.[9]

Caption: Simplified workflow for Latanoprost synthesis.

Total Synthesis of Phostriecin

In the total synthesis of the potent protein phosphatase inhibitor phostriecin, the EE group was chosen to protect a key hydroxyl group.[11] This choice was strategic, as the EE group could be selectively removed under mild acidic conditions without affecting a labile triene and a sensitive allylic alcohol present in the molecule.[11] This highlights the utility of the EE group's specific lability in the presence of other acid-sensitive functionalities.

Limitations and Considerations

While a versatile protecting group, the EE group has limitations that must be considered during synthetic planning.

-

Formation of Diastereomers: As previously mentioned, the reaction of (2-ethoxyethyl) vinyl ether with a chiral alcohol creates a new stereocenter, resulting in a mixture of diastereomers.[12] This can lead to complications in purification and characterization (e.g., complex NMR spectra). In some cases, the diastereomers can be separated chromatographically, while in others, the mixture is carried through the synthetic sequence.

-

Acid Lability: While its acid lability is its primary feature for deprotection, it also means that the EE group is incompatible with any acidic reagents that may be required for other transformations in the synthetic route.

-

Introduction to Hindered Alcohols: The protection of sterically hindered secondary or tertiary alcohols can be sluggish and may require more forcing conditions or alternative catalysts.

Conclusion

The ethoxyethyl (EE) protecting group is a valuable and reliable tool for the temporary masking of alcohol functionalities in organic synthesis. Its ease of introduction under mild acidic conditions, robust stability towards a wide range of non-acidic reagents, and facile cleavage make it a strategic choice for complex multi-step syntheses. While the formation of diastereomers with chiral substrates requires careful consideration, the nuanced acid lability of the EE group, particularly its greater sensitivity compared to the THP group, allows for sophisticated orthogonal protection strategies. For the medicinal and natural product chemist, a thorough understanding of the properties and protocols associated with the EE group is essential for the efficient and successful synthesis of complex molecular targets.

References

-

Boger, D. L., et al. (2003). Total Synthesis, Assignment of the Relative and Absolute Stereochemistry, and Structural Reassignment of Phostriecin (aka Sultriecin). Journal of the American Chemical Society, 125(45), 13794–13805. [Link]

-

Organic Chemistry (2021). EE (Ethoxyethyl) Protecting Group Addition. YouTube. [Link]

-

Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

-

Chem-Station International (2014). Acetal Protective Groups. [Link]

- BenchChem (2025). Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols. BenchChem.com.

-

Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. [Link]

-

Chemistry LibreTexts (2019). 17.8: Acetals as Protecting Groups. [Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

Wikipedia. (2023). Ether cleavage. [Link]

-

Khan Academy (2019). Acetals as Protecting Groups and Thioacetals. YouTube. [Link]

-

Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Wikipedia. (2023). Protecting group. [Link]

- McMurry, J. (2024). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Ranu, B. C., et al. (2002). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 102(10), 3577–3610. [Link]

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

-

Lönnberg, H., & Kankaanperä, A. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 686–693. [Link]

Sources

- 1. vitalsource.com [vitalsource.com]

- 2. researchgate.net [researchgate.net]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. wiley.com [wiley.com]

- 11. Greene's Protective Groups in Organic Synthesis, Fifth Edition Book - EVERYONE - Skillsoft [skillsoft.com]

- 12. Protection of Alcohols | NROChemistry [nrochemistry.com]